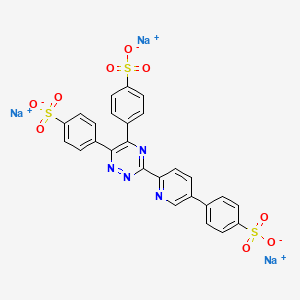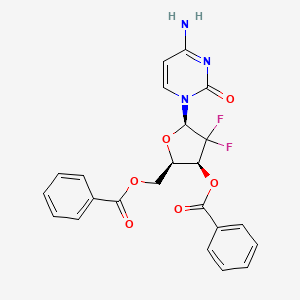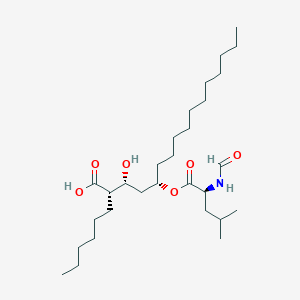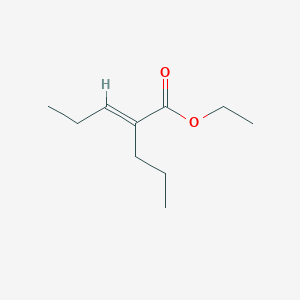
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is characterized by its unique structural configuration, which includes both E and Z isomers. These isomers differ in the spatial arrangement of their atoms around the double bond, leading to distinct physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
化学反応の分析
Types of Reactions
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: 2-Propyl-2-pentenoic acid and ethanol.
Reduction: 2-Propyl-2-pentanol.
Oxidation: Various carboxylic acids and ketones, depending on the specific conditions.
科学的研究の応用
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-propyl-2-pentenoate
- Ethyl 2-butyl-2-pentenoate
- Propyl 2-pentenoate
Uniqueness
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is unique due to its specific structural configuration, which includes both E and Z isomers. This dual isomerism can lead to distinct physical and chemical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
ethyl (E)-2-propylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICYSRIICMHCP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
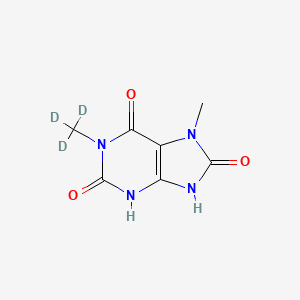
![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
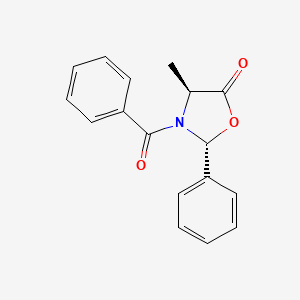

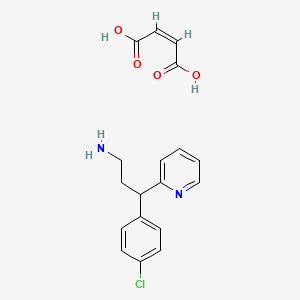
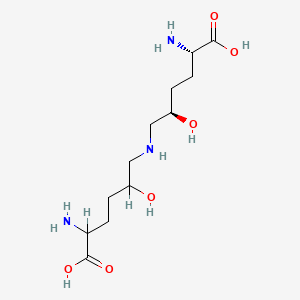
![(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140659.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
